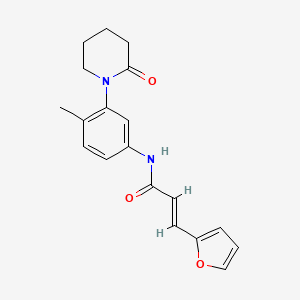![molecular formula C25H28N2O6S B2376725 (3-(3,5-Dimethoxyphenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 899916-96-2](/img/structure/B2376725.png)
(3-(3,5-Dimethoxyphenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that may contain functional groups such as phenyl rings, a thioxo group, a diazaspiro ring, and methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via Michael addition reactions . For instance, linear conjugated enynones react with 3-oxo-3-phenylpropanenitrile in the presence of sodium methoxide as a base to afford polyfunctional δ-diketones .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. It may contain a diazaspiro ring, which is a type of spirocyclic compound, and multiple phenyl rings that are substituted with methoxy groups .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through various chemical processes, including O-demethylation during bromination, revealing its reactivity and potential for forming bromophenol derivatives (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).
- Studies on its bromination with ceric (IV) ammonium nitrate (CAN/LiBr) have led to the synthesis of novel compounds, further showcasing its versatility in chemical reactions (Çeti̇nkaya, 2017).
Photophysical and Spectroscopic Analysis
- The compound has been part of studies focusing on its photophysical behavior, where solvent effects on spectral properties were investigated, providing insights into its solvatochromism and fluorescence quantum yield (Aggarwal & Khurana, 2015).
Structural and Mechanistic Insights
- Structural studies involving sulfur-containing heterocycles related to this compound have been conducted, offering valuable information on its molecular architecture and potential for forming diverse chemical structures (Reddy, Babu, & Padmavathi, 2001).
- Research on the synthesis of 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes related to this compound provides insights into its potential for forming new molecular structures through double ring closure mechanisms (Attanasi, Crescentini, Filippone, & Mantellini, 2001).
Potential Biological Activities
- Studies on phenol derivatives from related compounds have explored their antioxidant activities, indicating the potential biological relevance of this compound (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).
- Its related compounds have shown promising results as anti-tumor agents, suggesting potential therapeutic applications (Lee, Chang, Lai, Chuang, Kuo, Chang, & Liou, 2015).
Properties
IUPAC Name |
[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-29-17-10-15(11-18(14-17)30-2)21-24(34)27(25(26-21)8-6-7-9-25)23(28)16-12-19(31-3)22(33-5)20(13-16)32-4/h10-14H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSCDYJXCNJFAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B2376646.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2376647.png)
![Ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2376649.png)


![N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376654.png)
![2-[(2-Chlorophenyl)formamido]propanoic acid](/img/structure/B2376656.png)
![(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2376658.png)

![1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2376660.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2376661.png)


![4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2376664.png)
